molecular formula C18H19N5O4S B11026825 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylbenzyl)butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylbenzyl)butanamide

Katalognummer: B11026825
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: BNVPERNJHHNVED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further connected to a benzotriazinyl butanamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminosulfonylbenzyl chloride with 4-oxo-1,2,3-benzotriazine-3(4H)-yl butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow reactors are often employed to ensure consistent quality and efficiency. Additionally, industrial methods may include advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(AMINOSULFONYL)BENZYL]-2-CYANOACETAMIDE
  • N-[4-(AMINOSULFONYL)BENZYL]ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE is unique due to the presence of the benzotriazinyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C18H19N5O4S

Molekulargewicht

401.4 g/mol

IUPAC-Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide

InChI

InChI=1S/C18H19N5O4S/c19-28(26,27)14-9-7-13(8-10-14)12-20-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)21-22-23/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,24)(H2,19,26,27)

InChI-Schlüssel

BNVPERNJHHNVED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.